![molecular formula C11H23N7 B1211689 N2,N4-ditert-butyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine](/img/structure/B1211689.png)
N2,N4-ditert-butyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
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Overview
Description
N2,N4-ditert-butyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine is a diamino-1,3,5-triazine.
Scientific Research Applications
Electrochemical Applications
- Coated Graphite Electrode and Polymeric Membrane Electrode : Schiff bases derived from triazine compounds, such as N2,N4-ditert-butyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine, have been studied for their potential in creating selective electrodes for Sm3+ ions. These electrodes demonstrated promising characteristics like low detection limits and fast response times, making them useful for analyzing medicinal plants and soil samples (Upadhyay et al., 2012).
Analytical Chemistry
Luminescence and Computational Studies : Research into the low-lying excited states of sym-triazines, including variants similar to the specified triazine compound, has been conducted. These studies combine computational methods with luminescence measurements to understand the absorption and emission features of these compounds (Oliva et al., 2005).
Crystal Structure Analysis : The crystal structure of various triazine derivatives has been examined to understand their molecular conformations and intermolecular interactions. Such studies are crucial in designing materials with specific properties (Pan & Jian, 2009).
Material Science
Hydrogen-Bonded Crystals Engineering : Triazine derivatives have been used to design ligands that react with metals like Ag(I) to create structures held together by hydrogen bonds and coordinative interactions. This is significant in the field of crystal engineering and design (Duong et al., 2011).
Microwave-Assisted Synthesis : The microwave-assisted synthesis of triazine derivatives demonstrates a method for creating these compounds efficiently, which is valuable for various applications in organic chemistry (Moustafa et al., 2020).
Medicinal Chemistry
Anticancer Properties Screening : Some triazine derivatives have been synthesized and screened for their potential anticancer properties. Such research is essential in the development of new therapeutic agents (Junaid et al., 2019).
Complexes with Biological Significance : Research into the formation of complexes involving triazine derivatives with metals like Ru(III) and Se(IV) has been carried out, revealing insights into their structural and biological properties (Al-Khodir et al., 2019).
properties
Molecular Formula |
C11H23N7 |
---|---|
Molecular Weight |
253.35 g/mol |
IUPAC Name |
2-N,4-N-ditert-butyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H23N7/c1-10(2,3)16-7-13-8(17-11(4,5)6)15-9(14-7)18-12/h12H2,1-6H3,(H3,13,14,15,16,17,18) |
InChI Key |
YWVAFGKAVNYSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NN)NC(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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